molecular formula C6H3N3O3S B13499331 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one

7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B13499331
M. Wt: 197.17 g/mol
InChI Key: PLKWQRHNLGHSIF-UHFFFAOYSA-N
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Description

7-Nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a nitro group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often involve heating the reactants to facilitate cyclization.

Industrial Production Methods: Industrial production methods for thienopyrimidine derivatives, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H3N3O3S

Molecular Weight

197.17 g/mol

IUPAC Name

7-nitro-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H3N3O3S/c10-6-5-4(7-2-8-6)3(1-13-5)9(11)12/h1-2H,(H,7,8,10)

InChI Key

PLKWQRHNLGHSIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)[N+](=O)[O-]

Origin of Product

United States

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